3-Metiltiofeno-2-carbonitrilo

Descripción general

Descripción

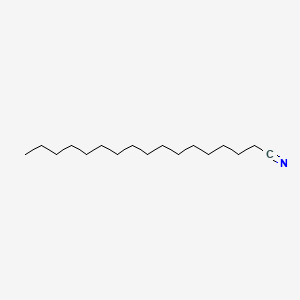

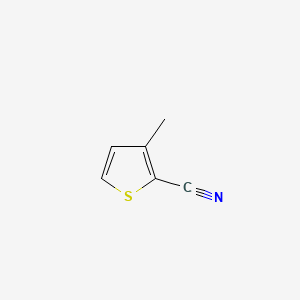

3-Methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H5NS and a molecular weight of 123.176 . It is also known by other names such as 3-Methyl-2-thiophenecarbonitrile .

Synthesis Analysis

The synthesis of 3-Methylthiophene-2-carbonitrile involves a mixture of 3-Methyl-2-thiophenecarboxamide with an excess of POCl3, which is heated at reflux temperature for 2 hours . The excess POCl3 is removed under vacuum and the residue is dissolved in 1,2-dichloroethane, washed with water, then brine, and the solvent is removed to give the crude 3-methyl-2-thiophenecarbonitrile .Molecular Structure Analysis

The IUPAC Standard InChI for 3-Methylthiophene-2-carbonitrile is InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene derivatives, including 3-Methylthiophene-2-carbonitrile, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Physical and Chemical Properties Analysis

3-Methylthiophene-2-carbonitrile is a clear colorless to yellow liquid . It has a boiling point of 91-93°C at 12mm, a refractive index of 1.5530, and a flash point of 91-93°C/12mm . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Síntesis Orgánica

3-Metiltiofeno-2-carbonitrilo se utiliza en la síntesis orgánica . Es un componente clave en la producción de diversos compuestos orgánicos, contribuyendo al desarrollo de nuevos materiales y fármacos .

Investigación Biológica

Los análogos basados en tiofeno, como this compound, han atraído a un número creciente de científicos como posibles compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Inhibidores de la Corrosión

Los derivados del tiofeno, incluyendo this compound, se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Pueden proteger metales y aleaciones de la corrosión, extendiendo la vida útil de estos materiales .

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores se utilizan en una variedad de dispositivos electrónicos, incluyendo células solares, sensores y transistores .

Transistores de Efecto de Campo Orgánicos (OFET)

This compound se utiliza en la fabricación de transistores de efecto de campo orgánicos (OFET) . Los OFET son componentes esenciales en los dispositivos electrónicos flexibles, contribuyendo al desarrollo de pantallas y sensores flexibles .

Diodos Orgánicos Emisores de Luz (OLED)

Este compuesto también juega un papel importante en la fabricación de diodos orgánicos emisores de luz (OLED) . Los OLED se utilizan ampliamente en la tecnología de visualización, incluyendo televisores, monitores de ordenador y dispositivos móviles .

Safety and Hazards

3-Methylthiophene-2-carbonitrile is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Thiophene-based analogs, including 3-Methylthiophene-2-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

Propiedades

IUPAC Name |

3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZHYEITUZEZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334696 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55406-13-8 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?

A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.

Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?

A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.